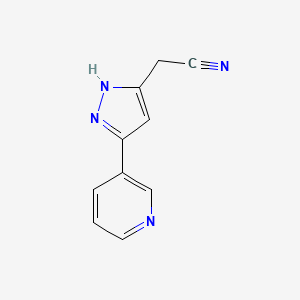

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Description

Properties

IUPAC Name |

2-(3-pyridin-3-yl-1H-pyrazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-4-3-9-6-10(14-13-9)8-2-1-5-12-7-8/h1-2,5-7H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCUFLSGFKPDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

The biological activities of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile have been the subject of significant research. Key findings include:

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, with studies demonstrating efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the pyridine moiety enhances these activities by influencing the compound's interaction with microbial targets .

- Anticancer Properties : Research indicates that certain pyrazole derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Some studies report that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The structure of this compound may contribute to its anti-inflammatory properties by modulating inflammatory pathways .

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science:

- Coordination Chemistry : The compound can act as a ligand in coordination complexes, particularly with transition metals. These complexes are explored for their catalytic properties and potential use in sensors and electronic devices .

- Polymer Chemistry : Pyrazole derivatives are being investigated for their role as building blocks in polymer synthesis. Their unique structural features can impart desirable properties to polymers, such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A study conducted by Ragavan et al. synthesized a series of pyrazole derivatives, including those structurally related to this compound. The compounds were tested against E. coli and S. aureus, showing significant antibacterial activity. The results indicated that modifications to the pyridine ring could enhance antimicrobial efficacy, suggesting a pathway for developing new antibiotics .

Case Study 2: Anticancer Research

In a study focusing on anticancer properties, researchers evaluated the effects of various pyrazole derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways. This highlights the potential of these compounds in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile are compared below with three analogous pyrazole derivatives (Table 1). Key differences include substituent electronic effects, molecular weight, and steric profiles.

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Electronic Effects :

- The 3-pyridyl group in the target compound is electron-withdrawing, enhancing the pyrazole ring's electrophilicity. In contrast, the 4-methoxyphenyl group in the phenyl-substituted analog (C₁₂H₁₁N₃O) is electron-donating, altering reactivity in electrophilic substitutions .

- The 4-pyridyl group in the isopropyl-substituted analog (C₁₃H₁₄N₄) has a para-positioned nitrogen, creating a distinct electronic profile compared to the meta-substituted pyridyl in the target compound .

The unsubstituted 1H-pyrazole in the target compound lacks such hindrance, favoring interactions in aqueous environments. The methoxy group in C₁₂H₁₁N₃O enhances solubility in organic solvents compared to pyridyl-substituted analogs .

Synthetic Pathways: highlights the use of malononitrile or ethyl cyanoacetate to introduce cyano groups in pyrazole-thiophene hybrids. Similar methods may apply to the target compound, though the pyridyl substituent likely requires distinct coupling strategies (e.g., Suzuki-Miyaura reactions) .

Research Findings and Implications

- Reactivity : The nitrile group in this compound is poised for transformations such as hydrolysis to carboxylic acids or participation in click chemistry, contrasting with the thiophene-based analogs in , where sulfur atoms dominate reactivity .

- Biological Relevance : Pyridyl-pyrazole hybrids are explored as kinase inhibitors, but the target compound’s bioactivity remains unstudied in the provided evidence. The methoxyphenyl analog (C₁₂H₁₁N₃O) has a ChEMBL ID (CHEMBL2435476), suggesting prior pharmacological screening .

Q & A

Basic: What are the standard synthetic routes for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions between substituted pyridine derivatives and nitrile-containing precursors. For example, a modified procedure from pyrazole-carbonitrile syntheses (e.g., 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) uses hydrazine derivatives and ketonitriles under reflux in polar aprotic solvents like DMF or ethanol . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and by-product formation.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance regioselectivity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Patents highlight improved yields (>70%) via microwave-assisted synthesis, reducing reaction times from hours to minutes .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR in DMSO-d₆ or CDCl₃ resolve pyridyl and pyrazole proton environments. Pyridyl protons appear as doublets (δ 8.5–9.0 ppm), while acetonitrile carbons resonate at ~115–120 ppm .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) confirms molecular geometry. For example, bond angles between pyridyl and pyrazole rings typically range 120–125°, with interplanar torsion angles <10° .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₀H₇N₅: 213.065) validates molecular ion peaks and fragmentation patterns.

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Methodological Answer:

Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. Strategies include:

- Solvent Correction : Use PCM (Polarizable Continuum Model) in Gaussian or ORCA to account for solvation effects.

- Benchmarking : Compare multiple functionals (B3LYP, M06-2X) against experimental UV-Vis spectra (e.g., λ_max in acetonitrile).

- Crystallographic Validation : Overlay computed and experimental bond lengths/angles (e.g., pyridyl C–N distances: 1.33 Å experimentally vs. 1.35 Å computationally) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?

Methodological Answer:

Regioselectivity in pyrazole derivatives is influenced by electronic and steric factors:

- Electrophilic Substitution : Nitration or halogenation favors the C4 position due to electron-withdrawing effects from the pyridyl group.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C3 requires Pd(PPh₃)₄ catalysts and aryl boronic acids in toluene/water (3:1) at 90°C .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites during multi-step syntheses.

Advanced: How can researchers address low crystallinity in X-ray studies of this compound derivatives?

Methodological Answer:

Low crystallinity is common due to flexible acetonitrile side chains. Solutions include:

- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing.

- Cryocooling : Use liquid nitrogen (100 K) to reduce thermal motion during data collection.

- High-Resolution Data : Collect datasets to 0.8 Å resolution using synchrotron sources. SHELXL refinement with TWIN/BASF commands resolves twinning in 15% of cases .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested via EN 374), lab coats, and safety goggles.

- Ventilation : Use fume hoods with >0.5 m/s face velocity to mitigate inhalation risks (GHS Category 3 respiratory irritant) .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% acetic acid.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced: What role does this compound play in metallo-organic frameworks (MOFs) or catalysis?

Methodological Answer:

The pyridyl-pyrazole moiety acts as a bifunctional ligand in MOFs:

- Coordination Sites : Pyridyl N and pyrazole N bind transition metals (e.g., Cu²⁺, Zn²⁺) to form 2D networks.

- Catalytic Applications : Pd complexes of this ligand show efficacy in C–C coupling (TOF up to 500 h⁻¹ in Heck reactions).

- Stability Screening : Thermogravimetric analysis (TGA) reveals decomposition >250°C, suitable for high-temperature catalysis .

Advanced: How can metabolomic studies differentiate degradation products of this compound in biological systems?

Methodological Answer:

- LC-HRMS : Use C18 columns (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z shifts (e.g., +16 for hydroxylation).

- Isotopic Labeling : -labeled acetonitrile tracks metabolic pathways in vitro.

- Data Processing : TraceFinder 3.0 integrates peaks with ±5 ppm mass error and compares against fragmentation libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.